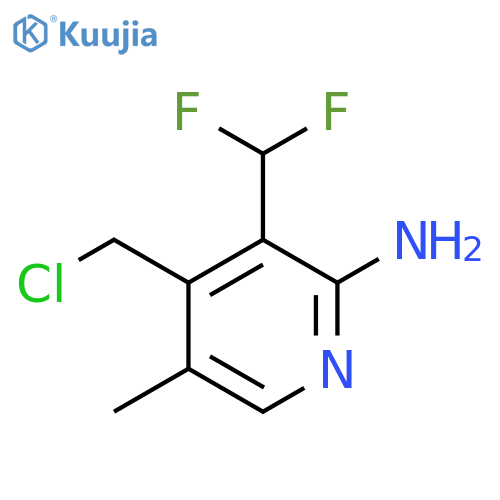Cas no 1805147-72-1 (2-Amino-4-(chloromethyl)-3-(difluoromethyl)-5-methylpyridine)
2-アミノ-4-(クロロメチル)-3-(ジフルオロメチル)-5-メチルピリジンは、高度に機能化されたピリジン誘導体であり、医農薬中間体としての応用が期待される化合物です。分子内に反応性の高いクロロメチル基とジフルオロメチル基を有し、さらにアミノ基が求核反応の足場として働くため、多様な構造変換が可能です。特に、フッ素原子の導入により生体活性化合物の開発において、代謝安定性や脂溶性の向上が期待されます。結晶性が良好で取り扱い性に優れ、有機合成化学における多段階反応への適応性が特長です。

1805147-72-1 structure
商品名:2-Amino-4-(chloromethyl)-3-(difluoromethyl)-5-methylpyridine
CAS番号:1805147-72-1
MF:C8H9ClF2N2
メガワット:206.620267629623
CID:4856545
2-Amino-4-(chloromethyl)-3-(difluoromethyl)-5-methylpyridine 化学的及び物理的性質
名前と識別子
-
- 2-Amino-4-(chloromethyl)-3-(difluoromethyl)-5-methylpyridine
-
- インチ: 1S/C8H9ClF2N2/c1-4-3-13-8(12)6(7(10)11)5(4)2-9/h3,7H,2H2,1H3,(H2,12,13)
- InChIKey: MRJNGJUYSVTVAK-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(C)=CN=C(C=1C(F)F)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 168
- トポロジー分子極性表面積: 38.9
- 疎水性パラメータ計算基準値(XlogP): 1.9
2-Amino-4-(chloromethyl)-3-(difluoromethyl)-5-methylpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029065570-1g |
2-Amino-4-(chloromethyl)-3-(difluoromethyl)-5-methylpyridine |
1805147-72-1 | 97% | 1g |
$1,504.90 | 2022-04-01 |
2-Amino-4-(chloromethyl)-3-(difluoromethyl)-5-methylpyridine 関連文献
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
1805147-72-1 (2-Amino-4-(chloromethyl)-3-(difluoromethyl)-5-methylpyridine) 関連製品
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 506-17-2(cis-Vaccenic acid)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
